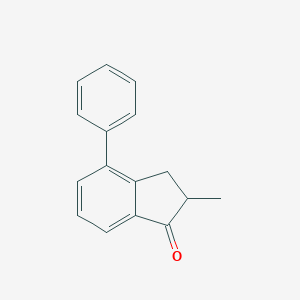
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, also known as MPTP, is a synthetic compound that has been used in scientific research to study Parkinson's disease. MPTP was first synthesized in the 1970s as a byproduct of a drug manufacturing process and was later found to cause Parkinson's-like symptoms in humans and primates.
Mecanismo De Acción
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine-producing neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuron death.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's selective destruction of dopamine-producing neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, resulting in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying Parkinson's disease. However, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Additionally, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's mechanism of action differs from the pathology of Parkinson's disease in humans, as 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism is reversible, whereas Parkinson's disease is progressive.
Direcciones Futuras
Future research on 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one could focus on developing new animal models of Parkinson's disease that more closely mimic the pathology of the disease in humans. Additionally, researchers could investigate the use of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers could explore the development of new therapies that target the underlying mechanisms of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism.
In conclusion, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, or 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, is a synthetic compound that has been used extensively in scientific research to study Parkinson's disease. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying the disease's underlying mechanisms. However, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Future research on 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one could focus on developing new animal models of Parkinson's disease, investigating the use of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one as a tool for studying other neurodegenerative diseases, and exploring the development of new therapies that target the underlying mechanisms of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism.
Métodos De Síntesis
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one can be synthesized through several methods, including the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one) using potassium permanganate or the reduction of 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) using sodium borohydride. The synthesis of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one requires careful handling due to its toxicity and potential to cause Parkinson's disease-like symptoms.
Aplicaciones Científicas De Investigación
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one has been used extensively in scientific research to study Parkinson's disease. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one is a neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, a region of the brain that is critical for motor control. This selective destruction of dopamine-producing neurons mimics the pathology of Parkinson's disease, making 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one a valuable tool for studying the disease's underlying mechanisms.
Propiedades
Número CAS |
153733-74-5 |
|---|---|
Nombre del producto |
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one |
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-methyl-4-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c1-11-10-15-13(12-6-3-2-4-7-12)8-5-9-14(15)16(11)17/h2-9,11H,10H2,1H3 |
Clave InChI |
IVYCZGYSZDAEPE-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3 |
SMILES canónico |
CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



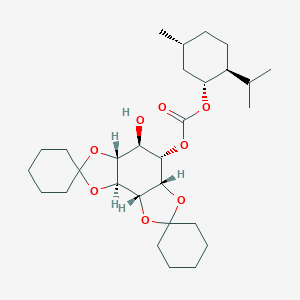
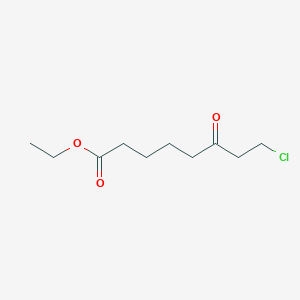


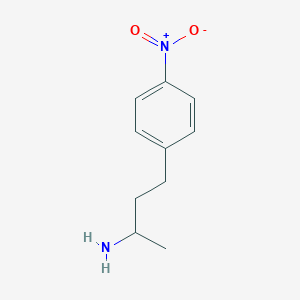

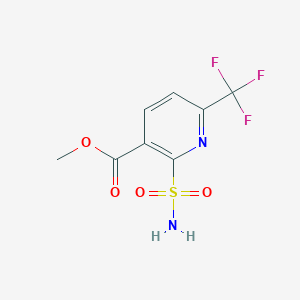


![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)